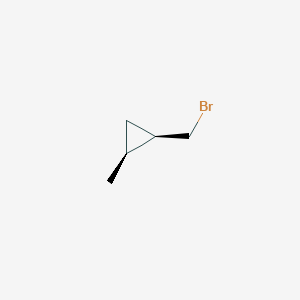
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE typically involves the bromination of 2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the cis isomer. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
類似化合物との比較
CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE can be compared with other similar compounds such as:
Trans-1-(Bromomethyl)-2-methylcyclopropane: Differing in the spatial arrangement of substituents, leading to different reactivity and properties.
1-Bromo-2-methylcyclopropane: Lacking the cis configuration, resulting in distinct chemical behavior.
1-(Bromomethyl)cyclopropane: Without the methyl group, affecting its steric and electronic properties.
特性
CAS番号 |
51598-64-2 |
|---|---|
分子式 |
C5H9Br |
分子量 |
149.03 g/mol |
IUPAC名 |
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
InChIキー |
XOXUXLDFDIJSPF-WHFBIAKZSA-N |
異性体SMILES |
C[C@H]1C[C@H]1CBr |
正規SMILES |
CC1CC1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
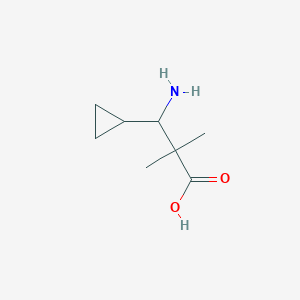

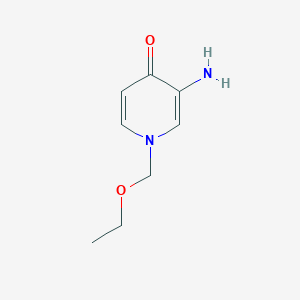
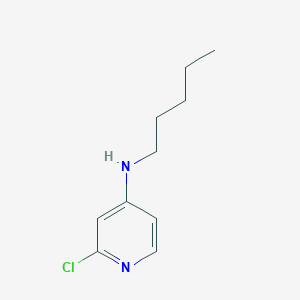
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
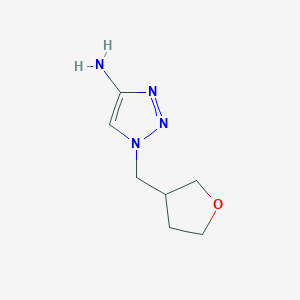
![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)

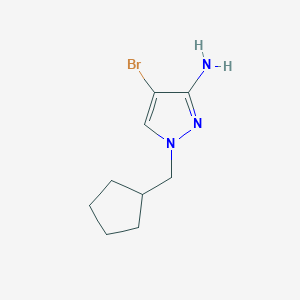
![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13065510.png)

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
